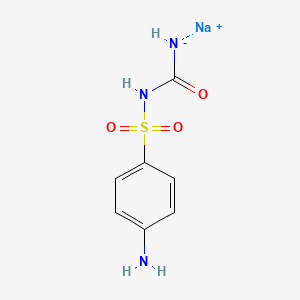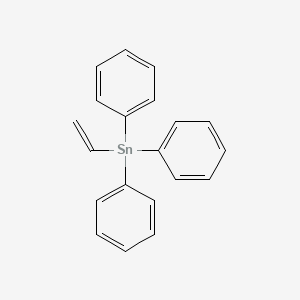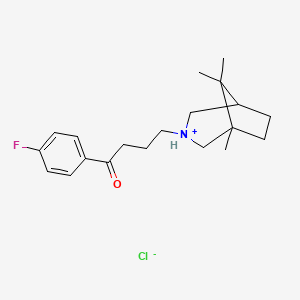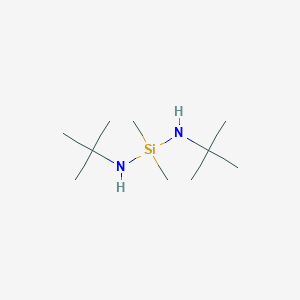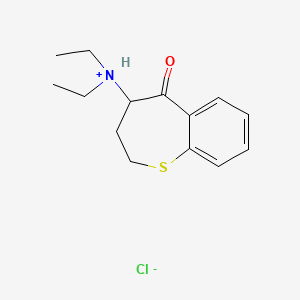
3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzothiepin derivatives, which are characterized by a sulfur-containing seven-membered ring fused to a benzene ring. The presence of the diethylamino group and the hydrochloride salt form enhances its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiepin Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiepin ring. This can be achieved through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a substitution reaction, where a suitable amine is reacted with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiepin derivatives.
科学的研究の応用
3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, leading to various physiological effects. The benzothiepin ring structure allows the compound to fit into specific binding sites, modulating the activity of enzymes or receptors involved in disease pathways.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-pyran: A structurally similar compound with a different ring system.
Benzothiepin Derivatives: Other derivatives with varying substituents on the benzothiepin ring.
Uniqueness
3,4-Dihydro-4-(diethylamino)-1-benzothiepin-5(2H)-one hydrochloride is unique due to the presence of the diethylamino group and its hydrochloride salt form, which enhances its solubility and reactivity compared to other benzothiepin derivatives.
特性
CAS番号 |
21609-68-7 |
|---|---|
分子式 |
C14H20ClNOS |
分子量 |
285.8 g/mol |
IUPAC名 |
diethyl-(5-oxo-3,4-dihydro-2H-1-benzothiepin-4-yl)azanium;chloride |
InChI |
InChI=1S/C14H19NOS.ClH/c1-3-15(4-2)12-9-10-17-13-8-6-5-7-11(13)14(12)16;/h5-8,12H,3-4,9-10H2,1-2H3;1H |
InChIキー |
SQRBOGICKPRXMQ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)C1CCSC2=CC=CC=C2C1=O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



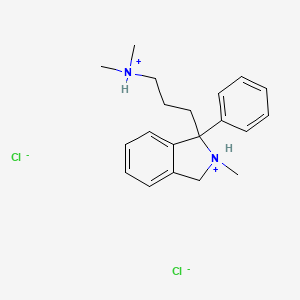
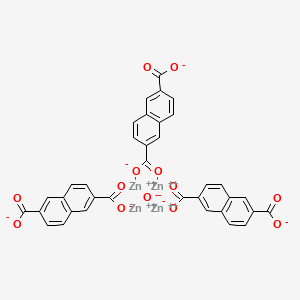


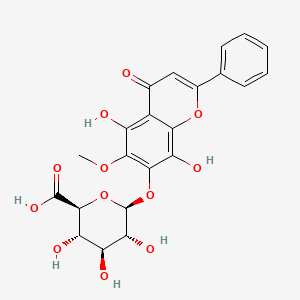
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este](/img/structure/B15342253.png)

![Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15342269.png)

